![molecular formula C21H21NO4 B5377802 allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5377802.png)
allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate, also known as AMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMMA belongs to the class of acrylate derivatives and has been found to possess anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate is not fully understood. However, it has been proposed that allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate exerts its anti-inflammatory and antioxidant effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. Additionally, allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate has been found to possess various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. Additionally, allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate has been found to possess low toxicity and high biocompatibility, making it a potential candidate for use in biomedical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate in lab experiments is its low toxicity and high biocompatibility. Additionally, allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate is relatively easy to synthesize and purify, making it a readily available compound for use in lab experiments. However, one of the limitations of using allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the research on allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate. One of the future directions is to investigate the potential of allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate and its potential applications in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the potential of allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate as a therapeutic agent for the treatment of various types of cancers needs to be further explored. Finally, the development of new methods for the synthesis and purification of allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate could lead to the discovery of new derivatives with improved properties and potential applications.
Synthesis Methods
Allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate can be synthesized through the reaction of allyl 3-(4-methoxyphenyl)-2-aminopropionate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a temperature of around 0-5°C. The resulting product is purified through column chromatography to obtain pure allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate.
Scientific Research Applications
Allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate has also been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, allyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate has been found to possess anticancer properties, which make it a potential candidate for the treatment of various types of cancers.
properties
IUPAC Name |
prop-2-enyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-4-13-26-21(24)19(14-16-7-11-18(25-3)12-8-16)22-20(23)17-9-5-15(2)6-10-17/h4-12,14H,1,13H2,2-3H3,(H,22,23)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKOMWNMJKXHQO-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-1'-[(2-methoxypyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5377724.png)
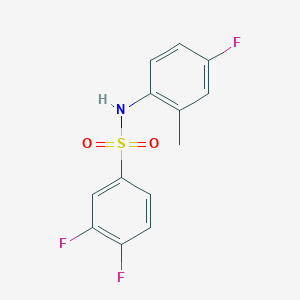
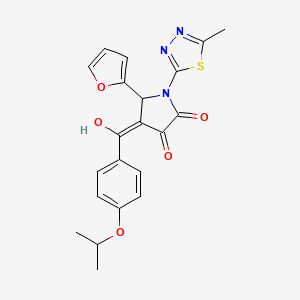
![N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5377745.png)
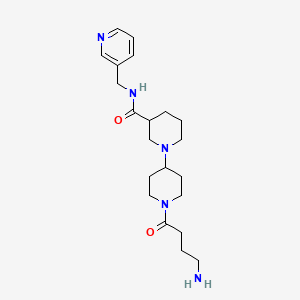
![4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5377777.png)
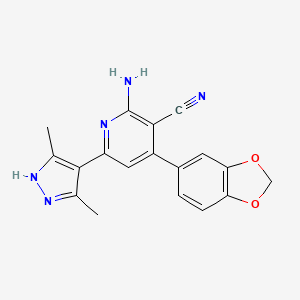
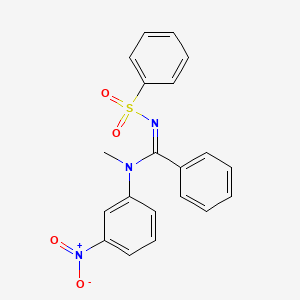
![4-{4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5377782.png)
![3-(methylthio)-N-((1S*,2R*)-2-{[1-(2-pyrazinylcarbonyl)-4-piperidinyl]amino}cyclobutyl)propanamide](/img/structure/B5377789.png)
![ethyl 2,5,6-trichloro-4-{[4-(trifluoromethoxy)phenyl]amino}nicotinate](/img/structure/B5377797.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5377806.png)
![N-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N,N'-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5377811.png)
![1-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5377830.png)